Superior Endo-Selectivity and Enantioselectivity in Diels-Alder Cycloadditions versus Parent BINOL
In a direct head-to-head comparison, the titanium complex derived from (R)-6,6'-dibromo-BINOL (1a) was found to give both higher endo-selectivity and higher enantioselectivity than the catalyst derived from the parent, unsubstituted BINOL (1b) in the (hetero) Diels-Alder reaction of 1-methoxydienes with methacrolein and glyoxylate [1]. This demonstrates a clear, quantifiable performance advantage attributable to the bromine substitution.
| Evidence Dimension | Endo/Exo Selectivity |
|---|---|
| Target Compound Data | Higher endo-selectivity than parent BINOL complex (exact ratio not specified in abstract, but reported as 'higher') |
| Comparator Or Baseline | Parent BINOL-derived titanium complex (1b) |
| Quantified Difference | Qualitative improvement ('higher endo- and enantioselectivity') |
| Conditions | (Hetero) Diels-Alder reaction of 1-methoxydienes (2a and 2c) with methacrolein and glyoxylate |
Why This Matters
Higher endo-selectivity and enantioselectivity directly translate to higher yields of the desired chiral cycloadduct, reducing purification burden and improving process efficiency for synthesizing complex molecular frameworks.
- [1] Motoyama, Y.; Terada, M.; Mikami, K. Asymmetric Catalysis of (Hetero) Diels-Alder Cycloadditions by a Modified Binaphthol-derived Titanium Complex. Synlett 1995, 1995 (9), 967-968. View Source
